molecular formula C9H12N2O2 B14832033 5-(Aminomethyl)-2-hydroxy-N-methylbenzamide

5-(Aminomethyl)-2-hydroxy-N-methylbenzamide

Katalognummer: B14832033
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: GIJANBBHGQWUJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-2-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an aminomethyl group at the 5-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethyl-2-furaldehyde with an aqueous solution of ammonia and molecular hydrogen using a ruthenium catalyst supported on beta-zeolite . This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-formyl-2-hydroxy-N-methylbenzamide.

    Reduction: Formation of 5-(aminomethyl)-2-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-2-hydroxy-N-methylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl and benzamide groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Aminomethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding affinity and specificity.

    5-(Aminomethyl)-2-hydroxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, which can influence its chemical and biological properties.

    5-(Aminomethyl)-2-hydroxy-N-propylbenzamide: Features a propyl group, leading to differences in solubility and reactivity.

Uniqueness

5-(Aminomethyl)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and binding affinity compared to similar compounds, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

5-(aminomethyl)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(13)7-4-6(5-10)2-3-8(7)12/h2-4,12H,5,10H2,1H3,(H,11,13)

InChI-Schlüssel

GIJANBBHGQWUJO-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=CC(=C1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.